6-Chloro-1-(3-nitrophenyl)-1-oxohexane

Übersicht

Beschreibung

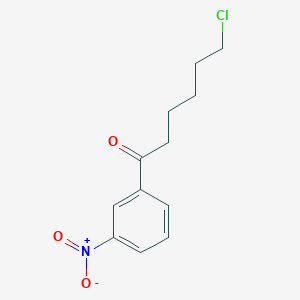

6-Chloro-1-(3-nitrophenyl)-1-oxohexane is an organic compound characterized by the presence of a chloro group, a nitrophenyl group, and a ketone functional group within its molecular structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(3-nitrophenyl)-1-oxohexane typically involves the reaction of 3-nitrobenzoyl chloride with 6-chlorohexanone in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

3-Nitrobenzoyl chloride+6-ChlorohexanoneBase, Refluxthis compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as column chromatography or recrystallization can further improve the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-1-(3-nitrophenyl)-1-oxohexane undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Reduction of Nitro Group: 6-Chloro-1-(3-aminophenyl)-1-oxohexane.

Reduction of Ketone Group: 6-Chloro-1-(3-nitrophenyl)-1-hexanol.

Substitution of Chloro Group: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

6-Chloro-1-(3-nitrophenyl)-1-oxohexane serves as an important intermediate in the synthesis of more complex organic molecules. It acts as a building block for the preparation of various heterocyclic compounds, which are crucial in medicinal chemistry and materials science. The compound can undergo various reactions, such as nucleophilic substitutions and reductions, leading to the formation of derivatives with diverse functional properties .

Biological Applications

Potential Antimicrobial and Anticancer Properties

Research has indicated that compounds containing nitro groups often exhibit significant biological activities, including antimicrobial and anticancer effects. The nitro group in this compound can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against cancer cells . Studies are ongoing to evaluate the compound's efficacy in targeting specific biomolecular interactions, making it a candidate for further pharmacological studies .

Medicinal Chemistry

Drug Development

The compound is being explored for its potential use as a pharmaceutical intermediate. Its ability to interact with enzymes or receptors could lead to the development of novel therapeutic agents. The mechanism of action may involve the inhibition or activation of specific biochemical pathways, which is crucial for designing effective drugs .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for creating products with specific functionalities required in various applications .

Case Studies and Research Findings

Several studies have focused on the synthesis and application of this compound:

- Synthesis Techniques : The synthesis typically involves reactions such as that between 3-nitrophenylmagnesium bromide and 6-chlorohexanoyl chloride under controlled conditions to optimize yield .

- Biological Activity Studies : Investigations into its antimicrobial properties have shown promising results against various pathogens, suggesting its potential as an antibacterial agent .

- Pharmacological Research : Ongoing research aims to elucidate its mechanism of action and therapeutic potential through interactions with specific biomolecules .

Wirkmechanismus

The mechanism of action of 6-Chloro-1-(3-nitrophenyl)-1-oxohexane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Chloro-1-(4-nitrophenyl)-1-oxohexane: Similar structure but with the nitro group in the para position.

6-Chloro-1-(2-nitrophenyl)-1-oxohexane: Similar structure but with the nitro group in the ortho position.

6-Bromo-1-(3-nitrophenyl)-1-oxohexane: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

6-Chloro-1-(3-nitrophenyl)-1-oxohexane is unique due to the specific positioning of the chloro and nitro groups, which can influence its reactivity and interaction with other molecules. The presence of the ketone group also adds to its versatility in various chemical reactions.

Biologische Aktivität

6-Chloro-1-(3-nitrophenyl)-1-oxohexane is an organic compound with the molecular formula C₁₂H₁₄ClN₁O₃. Its structure features a chloro group and a nitrophenyl group attached to a hexanone backbone, which enhances its chemical reactivity and potential biological activity. This compound has garnered attention in medicinal chemistry for its possible applications in drug development, particularly due to the presence of the nitro group, which is often associated with antibacterial and anticancer properties.

The unique arrangement of the chloro and nitrophenyl groups in this compound significantly influences its reactivity and interactions with biological molecules. The synthesis typically involves the reaction of 3-nitrophenylmagnesium bromide with 6-chlorohexanoyl chloride under anhydrous conditions, often using solvents like diethyl ether to optimize yield.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins, enzymes, and DNA. The nitro group can undergo reduction reactions in biological systems, leading to the formation of reactive intermediates that can bind to cellular macromolecules, potentially disrupting normal cellular functions.

Anticancer Activity

The potential anticancer properties of this compound are also noteworthy. Nitro compounds have been investigated for their ability to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of signaling pathways involved in cell survival and proliferation. Further research into this compound could elucidate its specific mechanisms in cancer cell lines .

Comparative Analysis with Similar Compounds

To better understand the biological implications of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| 6-Bromo-1-(3-nitrophenyl)-1-oxohexane | Contains a bromo group instead of chloro | Different halogen affects reactivity |

| 6-Chloro-1-(4-nitrophenyl)-1-oxohexane | Nitrophenyl group in a different position | Positioning may influence biological interactions |

| 6-Chloro-1-(3-cyanophenyl)-1-oxohexane | Contains a cyano group | Unique due to the presence of a cyano functional group |

Case Studies and Research Findings

While direct case studies specifically focused on this compound are scarce, related research provides valuable insights:

- Nitro Compounds as Antibacterial Agents : A study highlighted that nitro compounds exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing efficacy .

- Anticancer Mechanisms : Research on similar nitro-substituted compounds revealed mechanisms such as ROS generation and DNA damage leading to apoptosis in cancer cells. These findings suggest that this compound may share similar pathways worth exploring .

Eigenschaften

IUPAC Name |

6-chloro-1-(3-nitrophenyl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c13-8-3-1-2-7-12(15)10-5-4-6-11(9-10)14(16)17/h4-6,9H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXAMEISQAGLSPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642269 | |

| Record name | 6-Chloro-1-(3-nitrophenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-47-3 | |

| Record name | 6-Chloro-1-(3-nitrophenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.